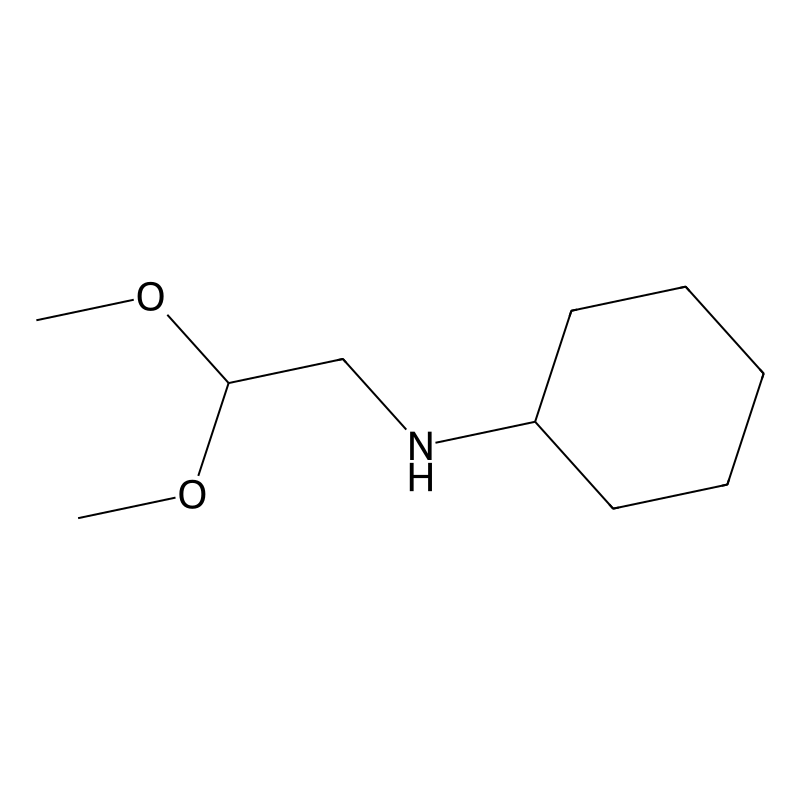

N-(2,2-dimethoxyethyl)cyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

- While resources like PubChem provide details on its structure and basic properties , there is no mention of its utilization in scientific research.

Possible Research Areas (Speculative):

Given the presence of a cyclohexane ring and an amine group, N-(2,2-dimethoxyethyl)cyclohexanamine could be hypothetically explored in research areas like:

- Organic synthesis: As a precursor molecule for the synthesis of more complex organic compounds due to its reactive amine group.

- Material science: Investigating its potential use in the design of new materials with specific properties due to the combination of the cyclohexane ring and amine functionality.

- Medicinal chemistry: Studying its potential interactions with biological targets, although further research would be required to assess its suitability as a drug candidate.

N-(2,2-dimethoxyethyl)cyclohexanamine is a chemical compound characterized by its cyclohexane structure substituted with a dimethoxyethyl group. Its molecular formula is and it has a molecular weight of approximately 215.33 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and functional groups.

- Alkylation: The amine group can undergo alkylation reactions with alkyl halides, leading to the formation of more complex amines.

- Acylation: This compound can react with acyl chlorides to form amides.

- Reductive Amination: It can be synthesized from ketones or aldehydes through reductive amination processes, which involve the formation of imines followed by reduction.

The synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine can be achieved through several methods:

- Direct Amine Synthesis: This involves the reaction of cyclohexanone with 2,2-dimethoxyethylamine under acidic conditions.

- Ugi Reaction: Utilizing the Ugi four-component reaction to form a complex scaffold that includes the desired amine.

- Electrochemical Methods: Recent advancements have introduced electrochemical techniques for synthesizing secondary amines, which could be adapted for this compound .

N-(2,2-dimethoxyethyl)cyclohexanamine has potential applications in various fields:

- Pharmaceuticals: As a building block in drug design, particularly for developing new antidepressants or neuroprotective agents.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies involving N-(2,2-dimethoxyethyl)cyclohexanamine focus on its reactivity with various electrophiles and nucleophiles. These studies are essential for understanding its potential as a precursor in drug development and other synthetic applications. The compound's interactions can also be explored through computational chemistry methods to predict binding affinities and reactivity patterns.

Several compounds share structural similarities with N-(2,2-dimethoxyethyl)cyclohexanamine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexylamine | Simple cycloalkylamine | Lacks substituents that enhance solubility |

| N-(2-ethylhexyl)cyclohexylamine | Substituted cycloalkylamine | Longer alkyl chain affecting lipophilicity |

| N-(2,2-diethoxyethyl)cyclohexanamine | Ether-substituted amine | Contains ethoxy groups instead of methoxy |

N-(2,2-dimethoxyethyl)cyclohexanamine stands out due to its specific dimethoxy substitution, which may influence its solubility and biological activity compared to other similar compounds.

The development of N-(2,2-dimethoxyethyl)cyclohexanamine can be traced to advances in reductive amination methodology that emerged in the latter half of the twentieth century. The compound gained particular prominence through its application in pharmaceutical research, specifically in the discovery of A-893, a potent benzoxazinone inhibitor of the protein lysine methyltransferase SMYD2. This discovery represented a significant milestone in the field of epigenetic drug discovery, as it provided researchers with a valuable tool for investigating protein methylation processes.

The synthetic approach to this compound builds upon fundamental work in reductive amination chemistry that was extensively developed during the 1990s. Researchers established that sodium triacetoxyborohydride could serve as an effective reducing agent for the reductive amination of aldehydes and ketones with various amine substrates. This methodology proved particularly valuable for accessing secondary amines from readily available starting materials, including the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine from 2,2-dimethoxyacetaldehyde and cyclohexanamine.

The compound's emergence in pharmaceutical literature coincided with growing interest in developing selective inhibitors of protein methyltransferases. Research groups recognized that compounds containing cyclohexylamine moieties could effectively occupy hydrophobic binding pockets within enzyme active sites, while the dimethoxyethyl substituent provided opportunities for further functionalization through acetal hydrolysis reactions. This combination of features made N-(2,2-dimethoxyethyl)cyclohexanamine an attractive synthetic intermediate for medicinal chemistry applications.

Significance in Organic Synthesis Research

N-(2,2-dimethoxyethyl)cyclohexanamine occupies a central position in modern organic synthesis research due to its exceptional utility as a building block for complex molecule construction. The compound serves as a crucial intermediate in multiple synthetic pathways, particularly those targeting bioactive molecules with pharmaceutical relevance. Its significance extends beyond simple building block applications, as it provides access to diverse molecular architectures through various chemical transformations.

The compound's role in reductive amination methodology represents one of its most important synthetic applications. Research has demonstrated that it can be efficiently prepared through direct reductive amination of 2,2-dimethoxyacetaldehyde with cyclohexanamine using palladium on carbon as a catalyst under hydrogen atmosphere. This transformation exemplifies the broader utility of reductive amination processes in accessing functionalized amine derivatives that serve as pharmaceutical intermediates.

Advanced synthetic applications of N-(2,2-dimethoxyethyl)cyclohexanamine include its use in coupling reactions with carboxylic acids using standard peptide coupling reagents. Research has shown that the compound readily undergoes amide bond formation with activated carboxylic acids in the presence of hydroxybenzotriazole and 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, providing access to more complex amide derivatives. These transformations are particularly valuable in pharmaceutical synthesis, where precise control over molecular structure is essential for biological activity.

The compound's versatility in synthetic transformations extends to its use in enzyme-catalyzed reactions. Recent research in biocatalysis has explored the application of imine reductases for the asymmetric synthesis of chiral amines, with studies demonstrating that cyclohexanone derivatives can undergo efficient reductive amination with various amine partners under enzymatic conditions. These developments highlight the growing importance of biocatalytic approaches in accessing enantiomerically pure pharmaceutical intermediates.

Overview of Structural and Chemical Characteristics

N-(2,2-dimethoxyethyl)cyclohexanamine possesses a molecular formula of C₁₀H₂₁NO₂ with a molecular weight of 187.28 atomic mass units. The compound's structure incorporates several key functional elements that contribute to its synthetic utility and chemical reactivity profile. The cyclohexyl ring system provides conformational rigidity and hydrophobic character, while the aminoethyl chain offers opportunities for further functionalization through standard nitrogen chemistry.

The dimethoxyethyl substituent represents a protected form of an aminoacetaldehyde equivalent, providing exceptional synthetic versatility through selective deprotection chemistry. Under appropriate acidic conditions, the acetal functionality can be hydrolyzed to reveal the corresponding aldehyde, which can subsequently undergo various condensation reactions or further reductive transformations. This protective group strategy allows for complex synthetic sequences where selective functional group manipulation is required.

| Structural Parameter | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₂ | - |

| Molecular Weight | 187.28 g/mol | - |

| Boiling Point | 243.7±20.0°C | 760 mmHg |

| Density | 1.0±0.1 g/cm³ | Standard Temperature Pressure |

| Chemical Abstracts Service Number | 99863-45-3 | - |

The compound's chemical properties reflect its dual nature as both a secondary amine and an acetal-protected aldehyde equivalent. The secondary amine functionality exhibits typical basicity characteristics, allowing for salt formation and participation in various acid-base reactions. The presence of the cyclohexyl group modulates the electronic properties of the nitrogen center, providing a balance between nucleophilicity and steric accessibility that proves advantageous in synthetic applications.

Conformational analysis reveals that the cyclohexyl ring predominantly adopts a chair conformation, with the aminoethyl substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference influences the compound's reactivity patterns and binding interactions in biological systems. The dimethoxyethyl chain exhibits considerable conformational flexibility, allowing for adaptive binding to various molecular targets while maintaining the protective acetal functionality intact under neutral and basic conditions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2,2-dimethoxyethyl)cyclohexanamine [1]. This systematic name reflects the structural composition of the molecule, which consists of a cyclohexanamine backbone with a 2,2-dimethoxyethyl substituent attached to the nitrogen atom [1]. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming secondary amines, where the nitrogen atom serves as the central functional group [1].

The systematic naming approach identifies the cyclohexane ring as the primary structural unit, with the amino group (-NH-) functioning as the principal functional group [1]. The 2,2-dimethoxyethyl portion represents a substituted ethyl chain bearing two methoxy groups at the second carbon position [1]. This naming convention provides a clear and unambiguous identification of the molecular structure according to International Union of Pure and Applied Chemistry standards [1].

Chemical Abstract Service Registry Information

The Chemical Abstract Service registry number for N-(2,2-dimethoxyethyl)cyclohexanamine is 99863-45-3 [1]. This unique identifier serves as the primary reference for the compound in chemical databases and literature worldwide [1]. The Chemical Abstract Service registry system provides a standardized method for cataloging and identifying chemical substances regardless of nomenclature variations [1].

The compound is also cataloged with the Molecular Design Limited number MFCD12148436, which serves as an additional database identifier [1] [2]. These registry numbers facilitate accurate identification and retrieval of chemical information across various scientific databases and commercial suppliers [1] [2].

| Registry System | Identifier |

|---|---|

| Chemical Abstract Service Number | 99863-45-3 |

| Molecular Design Limited Number | MFCD12148436 |

Synonyms and Alternative Designations

The compound N-(2,2-dimethoxyethyl)cyclohexanamine is known by several alternative names and designations in chemical literature and databases [1]. These synonyms reflect different naming conventions and structural interpretations of the same molecular entity [1].

Cyclohexyl-(2,2-dimethoxy-ethyl)-amine

The designation cyclohexyl-(2,2-dimethoxy-ethyl)-amine represents an alternative naming approach that emphasizes the cyclohexyl group as a substituent rather than the base structure [1]. This nomenclature places the cyclohexyl moiety first, followed by the dimethoxy-substituted ethyl chain, with the amine functional group identified at the end [1]. This naming convention is commonly encountered in chemical databases and commercial catalogs [1].

Cyclohexylamino-acetaldehyd-dimethylacetal

The term cyclohexylamino-acetaldehyd-dimethylacetal provides insight into the synthetic origin and structural relationship of the compound [1]. This designation reflects the compound's relationship to acetaldehyde dimethyl acetal, with the cyclohexylamine group serving as a substituent [1]. The dimethylacetal functionality refers to the presence of two methoxy groups attached to the same carbon atom, which is characteristic of acetal protective groups in organic chemistry [1].

This nomenclature is particularly relevant in synthetic chemistry contexts, where the compound may be viewed as a derivative of acetaldehyde dimethyl acetal modified with a cyclohexylamino group [1]. The acetal terminology highlights the structural feature of the geminal dimethoxy substitution pattern [1].

Structural Identifiers

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for N-(2,2-dimethoxyethyl)cyclohexanamine is COC(CNC1CCCCC1)OC [1] [2]. This linear representation encodes the complete molecular structure in a standardized format that can be interpreted by chemical software and databases [1] [2].

The Simplified Molecular Input Line Entry System string begins with the methoxy groups (COC), followed by the central carbon bearing both methoxy substituents [1] [2]. The cyclohexyl ring is represented as C1CCCCC1, indicating the six-membered saturated ring structure [1] [2]. The nitrogen atom connection is shown through the CNC sequence, which links the dimethoxy-substituted ethyl chain to the cyclohexyl ring [1] [2].

| Structural Identifier | Representation |

|---|---|

| Simplified Molecular Input Line Entry System | COC(CNC1CCCCC1)OC |

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 187.28 grams per mole |

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier for N-(2,2-dimethoxyethyl)cyclohexanamine is InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 [1]. This standardized representation provides a unique structural description that includes connectivity information, hydrogen atom distribution, and stereochemical details [1].

The International Chemical Identifier string encodes the molecular formula C10H21NO2 and describes the complete connectivity pattern of all atoms within the molecule [1]. The connectivity layer (c1-12-10(13-2)8-11-9-6-4-3-5-7-9) maps the bonding relationships between carbon, nitrogen, and oxygen atoms [1]. The hydrogen layer (h9-11H,3-8H2,1-2H3) specifies the distribution of hydrogen atoms throughout the structure [1].

The corresponding International Chemical Identifier Key is QSACEZXJVIGRJC-UHFFFAOYSA-N [1]. This compressed representation serves as a fixed-length identifier derived from the full International Chemical Identifier string [1]. The International Chemical Identifier Key provides a convenient method for database searches and chemical identification while maintaining the uniqueness of the full International Chemical Identifier [1].

| Identifier Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 |

| International Chemical Identifier Key | QSACEZXJVIGRJC-UHFFFAOYSA-N |

N-(2,2-dimethoxyethyl)cyclohexanamine exists as a liquid under standard conditions at room temperature (25°C) [1]. The compound has a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol [2] [3] [4] [5]. Based on its chemical structure and comparison with similar cyclohexylamine derivatives, the compound is expected to present as a clear to pale liquid [1]. However, specific appearance characteristics such as color intensity or transparency have not been definitively documented in the available literature.

The physical state of the compound is consistent with other secondary aliphatic amines of similar molecular weight and structure. Cyclohexylamine itself exists as a clear colorless to yellow liquid with a fishy, amine-like odor [6] [7], while N,N-dimethylcyclohexylamine presents as a clear liquid [8]. The presence of the 2,2-dimethoxyethyl substituent in the target compound would be expected to influence its physical properties due to the additional methoxy groups contributing to molecular interactions and steric effects.

Thermodynamic Properties

Boiling Point and Vapor Pressure

The boiling point of N-(2,2-dimethoxyethyl)cyclohexanamine has been estimated through computational methods as 243.7 ± 20.0°C at 760 mmHg [1]. This calculated value represents a significant increase compared to the parent cyclohexylamine, which has a boiling point of 134.5°C [9] [7] [10]. The substantial elevation in boiling point can be attributed to the presence of the 2,2-dimethoxyethyl group, which increases the molecular weight and introduces additional intermolecular forces through the ether oxygen atoms.

For comparison, N,N-dimethylcyclohexylamine exhibits a boiling point of 158-159°C [11] [12] [13], demonstrating that the dimethoxyethyl substitution creates more significant effects on thermal properties than simple alkyl substitution. The acetal functionality in the 2,2-dimethoxyethyl group contributes to dipole-dipole interactions and potential hydrogen bonding with trace moisture, resulting in stronger intermolecular forces and consequently higher thermal stability.

Vapor pressure data for N-(2,2-dimethoxyethyl)cyclohexanamine are not available in the current literature. However, based on the elevated boiling point and molecular structure, the vapor pressure would be expected to be significantly lower than that of cyclohexylamine, which has a vapor pressure of 10 mmHg at 22°C [10]. The presence of the polar acetal groups would reduce volatility compared to the parent amine.

Melting Point

Melting point data for N-(2,2-dimethoxyethyl)cyclohexanamine have not been reported in the available literature. The liquid state of the compound at room temperature suggests that the melting point is below 25°C, consistent with many substituted cyclohexylamines. For reference, cyclohexylamine has a melting point of -17.7°C [9] [7] [14], while the structurally related compound shows similar liquid behavior at ambient conditions.

The absence of melting point data may indicate either that the compound remains liquid at accessible low temperatures or that crystallization studies have not been extensively performed. The 2,2-dimethoxyethyl substituent likely disrupts crystal packing efficiency compared to simpler amine derivatives, potentially resulting in a depressed melting point relative to more symmetrical analogues.

Density and Specific Gravity

The density of N-(2,2-dimethoxyethyl)cyclohexanamine has been reported as 1.0 ± 0.1 g/cm³ at 25°C [1]. This value indicates that the compound has a density very close to that of water, with the specific gravity also approximately 1.0 ± 0.1. The density is notably higher than that of cyclohexylamine (0.8647 g/cm³) [7] and N,N-dimethylcyclohexylamine (0.849 g/cm³) [11] [15], reflecting the contribution of the additional oxygen atoms in the methoxy groups.

The increased density compared to simpler cyclohexylamine derivatives can be attributed to the presence of the two methoxy groups in the 2,2-dimethoxyethyl substituent. These groups contribute additional mass per unit volume and create more efficient molecular packing through dipole-dipole interactions. The density value is consistent with organic compounds containing ether linkages and secondary amine functionalities.

Solubility Parameters

Aqueous Solubility

The aqueous solubility of N-(2,2-dimethoxyethyl)cyclohexanamine is expected to be limited based on its molecular structure and comparison with related compounds . The compound contains both hydrophobic (cyclohexyl ring) and hydrophilic (amine and methoxy groups) portions, resulting in amphiphilic character that influences its solubility behavior.

Cyclohexylamine itself is completely miscible with water [9] [7], while N,N-dimethylcyclohexylamine shows reduced water solubility at 10 g/L at 20°C [8]. The introduction of the 2,2-dimethoxyethyl group in the target compound would be expected to further reduce aqueous solubility due to increased hydrophobic character from the additional carbon content, despite the presence of polar methoxy groups.

The acetal functionality may provide some degree of hydration through hydrogen bonding with water molecules, but this effect is likely insufficient to overcome the overall hydrophobic character imparted by the extended alkyl chain structure. Temperature-dependent solubility studies have not been reported for this compound.

Organic Solvent Compatibility

N-(2,2-dimethoxyethyl)cyclohexanamine is expected to demonstrate good solubility in common organic solvents based on its molecular structure and chemical properties [17]. The compound contains both polar (amine and ether groups) and nonpolar (cyclohexyl and alkyl chain) regions, suggesting compatibility with solvents of intermediate polarity.

Based on the solubility behavior of related cyclohexylamine derivatives, the compound should be soluble in alcohols, ethers, ketones, and esters. Cyclohexylamine is known to be completely miscible with common organic solvents including alcohols, ethers, ketones, esters, and both aliphatic and aromatic hydrocarbons [9]. The additional methoxy groups in N-(2,2-dimethoxyethyl)cyclohexanamine would enhance compatibility with polar aprotic solvents while maintaining solubility in moderately polar systems.

The acetal protecting group functionality suggests particular compatibility with solvents commonly used in organic synthesis, including dichloromethane, tetrahydrofuran, and acetonitrile. The stability of the acetal linkage under neutral and basic conditions makes the compound suitable for use in various synthetic applications requiring specific solvent systems.